Methyl 5-amino-4-(isobutylamino)-2-methylbenzoate
Description
Methyl 5-amino-4-(isobutylamino)-2-methylbenzoate is a substituted benzoate ester featuring a unique combination of functional groups: a methyl ester at position 1, a methyl group at position 2, an amino group at position 5, and an isobutylamino group at position 2. This structural arrangement confers distinct electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 5-amino-2-methyl-4-(2-methylpropylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-8(2)7-15-12-5-9(3)10(6-11(12)14)13(16)17-4/h5-6,8,15H,7,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCYOTNWDPQUGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)N)NCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-4-(isobutylamino)-2-methylbenzoate typically involves multi-step organic reactions. One common method starts with the nitration of methyl 2-methylbenzoate to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group. The next step involves the introduction of the isobutylamino group through a substitution reaction. The final product is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-4-(isobutylamino)-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amines. Substitution reactions can introduce different functional groups onto the aromatic ring.
Scientific Research Applications
Methyl 5-amino-4-(isobutylamino)-2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of Methyl 5-amino-4-(isobutylamino)-2-methylbenzoate involves its interaction with specific molecular targets. The amino and isobutylamino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Table 1: Substituent Effects and Properties of Selected Benzoate Esters
Key Observations:
Electronic Profile: The amino (NH₂) and isobutylamino (iBuNH) groups in the target compound are strong electron donors, activating the aromatic ring toward electrophilic substitution at ortho/para positions. This contrasts with electron-withdrawing groups (e.g., NO₂ in M2NB), which deactivate the ring . Compared to acetamido (AcNH) or hydroxy (OH) substituents, the free amino group in the target compound enhances nucleophilicity and basicity, which may influence interactions in biological systems .
The combination of polar groups (NH₂, iBuNH) likely increases aqueous solubility relative to purely lipophilic analogs (e.g., M2MB) .
Synthetic Challenges: Introducing secondary amines (e.g., isobutylamino) at position 4 may require selective alkylation or reductive amination steps, which are more complex than primary amine derivatization seen in compounds like methyl 4-acetamido-2-hydroxybenzoate .
Biological Activity
Methyl 5-amino-4-(isobutylamino)-2-methylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino groups facilitate hydrogen bonding and electrostatic interactions, which can modulate enzyme activity or receptor binding.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation: It may bind to various receptors, influencing signaling pathways that regulate cellular functions.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Studies suggest that it exhibits activity against a range of pathogens, making it a candidate for developing new antimicrobial agents.
Cytotoxicity
Research indicates that the compound shows cytotoxic effects on cancer cell lines. In vitro studies have demonstrated its potential to inhibit the growth of various cancer cells, including breast and gastric cancer cells.
Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) and MGC-803 (gastric cancer) cell lines. The results indicated a significant reduction in cell viability at higher concentrations, suggesting potential for further development as an anticancer agent.
| Concentration (µM) | MCF-7 Cell Viability (%) | MGC-803 Cell Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 85 | 90 |
| 50 | 60 | 70 |
| 100 | 30 | 40 |
Data indicates a dose-dependent decrease in viability.
Study 2: Antimicrobial Activity
In another investigation, the compound was tested against common bacterial strains. The findings revealed that it possessed significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These results highlight the compound's potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
